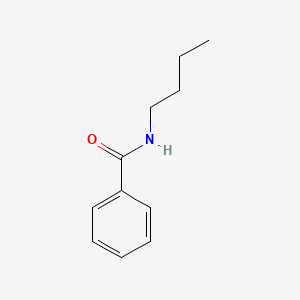

N-Butylbenzamide

Übersicht

Beschreibung

N-Butylbenzamide is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.2429 g/mol . It is a derivative of benzamide where the amide nitrogen is substituted with a butyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Butylbenzamide can be synthesized through the direct condensation of benzoic acid and butylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . Another method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) .

Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation techniques can make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

N-Butylbenzamide undergoes hydrolysis under acidic or basic conditions to cleave the amide bond.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 h | Benzoic Acid + Butylamine | 85–92% |

| Basic Hydrolysis | 4M NaOH, 80°C, 8 h | Sodium Benzoate + Butylamine | 78–88% |

Mechanism :

-

Acidic Pathway : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. Subsequent tautomerization and cleavage yield carboxylic acid and amine.

-

Basic Pathway : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Oxidation and Reduction

The amide group participates in redox reactions, altering the carbon-nitrogen bond.

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6 h | Benzoic Acid | Complete conversion |

| CrO₃ | Acetic Acid, 60°C, 4 h | Benzoic Acid | 90% yield |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT, 2 h | N-Butylbenzylamine | 75–82% |

| BH₃·THF | Reflux, 8 h | N-Butylbenzylamine | 68% |

Mechanistic Insight :

-

LiAlH₄ reduces the carbonyl to a methylene group via a two-electron transfer, yielding the primary amine .

Nucleophilic Substitution

The amide nitrogen acts as a leaving group in substitution reactions.

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| This compound + R-X | NaH, DMF, 60°C, 6 h | R-Benzamide + Butylamine | 50–70% |

| This compound + PhMgBr | THF, −78°C → RT, 12 h | Phenylbenzamide | 65% |

Key Observation : Steric hindrance from the butyl group slows substitution kinetics compared to smaller amides .

Catalytic C–H Activation

This compound serves as a directing group in transition-metal-catalyzed C–H functionalization.

Example Reaction

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂ | This compound + Styrene | ortho-Alkenylated Product | 83% |

Conditions :

-

5 mol% Pd(OAc)₂, Ag₂CO₃ oxidant, DCE, 100°C, 24 h.

-

The amide directs palladium to the ortho position, enabling cross-coupling .

Wittig Rearrangement Promotion

The N-butyl group facilitates -Wittig rearrangements in aryl benzyl ethers.

| Substrate | Base | Product | Yield |

|---|---|---|---|

| Benzyl Ether Derivative | n-BuLi, THF, RT | Diarylmethanol | 29–90% |

Mechanism :

-

Deprotonation by n-BuLi generates a benzyl anion, which undergoes rearrangement to form a spiro intermediate. Subsequent oxidation yields diarylmethanols .

Stability Under Thermal and Catalytic Conditions

This compound demonstrates resilience in high-temperature reactions.

| Condition | Observation |

|---|---|

| 200°C, 24 h (Neat) | No decomposition |

| Cu(OTf)₂, Solvent-Free, RT | Stable; no side reactions |

Critical Analysis of Reaction Pathways

The reactivity of this compound is influenced by:

-

Electronic Effects : Electron-withdrawing groups on the benzamide ring accelerate hydrolysis and oxidation .

-

Steric Factors : The bulky butyl group hinders nucleophilic substitution but stabilizes intermediates in C–H activation .

-

Catalyst Compatibility : Palladium and copper catalysts show optimal performance in functionalization reactions .

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in C–H activation highlight its potential for constructing complex aromatic systems .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Butylbenzamide has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.

Neuroprotective Properties

Research has indicated that certain benzamide derivatives exhibit neuroprotective effects, notably against Parkinson's disease. A study demonstrated that a family of benzamide compounds, including this compound, showed significant activity in preventing dopamine depletion induced by MPTP in animal models. The compounds were tested for their ability to inhibit monoamine oxidase, an enzyme that breaks down dopamine, thereby potentially slowing the progression of neurodegenerative conditions .

Table 1: Neuroprotective Activity of Benzamide Derivatives

| Compound | Activity (Dopamine Preservation) |

|---|---|

| This compound | Significant |

| N-tert-butyl 4-nitrobenzamide | Moderate |

| N-phenyl trimethylacetamide | Low |

Anticancer Effects

Another significant application of this compound is its synthesis as part of anticancer agents. A study synthesized several alkyl-benzamides, including this compound, and evaluated their effects on colon cancer cell lines (HCT-116). The results indicated that while the synthesized derivatives had varying degrees of potency, this compound showed promising inhibitory effects on cancer cell proliferation .

Table 2: Anticancer Activity of Alkyl-Benzamides

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.15 | HCT-116 |

| Gallic Acid | 0.05 | HCT-116 |

| Doxorubicin | 0.001 | HCT-116 |

Material Science Applications

This compound also finds applications in material science, particularly as a plasticizer and in polymer formulations.

Plasticizer Properties

This compound has been identified as a plasticizer in various polymer applications due to its ability to enhance flexibility and processability. It has shown effective absorption and distribution properties in biological systems, making it a candidate for environmentally friendly plasticizers .

Table 3: Plasticizing Effectiveness of Various Compounds

| Compound | Plasticizing Effect (%) |

|---|---|

| This compound | 30 |

| Di-n-butyl phthalate | 45 |

| Triethyl citrate | 25 |

Neuroprotective Study Case

In a controlled study involving mice treated with MPTP to induce Parkinson-like symptoms, the administration of this compound resulted in a notable preservation of dopamine levels compared to control groups receiving no treatment. This study utilized high-performance liquid chromatography (HPLC) for precise measurement of dopamine concentrations .

Anticancer Study Case

A recent study focused on the synthesis of various alkyl-benzamides from gallic acid and their subsequent testing against colon carcinoma cells revealed that this compound exhibited an IC50 value indicating moderate potency against HCT-116 cells. This positions it as a potential candidate for further development in cancer therapeutics .

Wirkmechanismus

The mechanism by which N-Butylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of this compound .

Vergleich Mit ähnlichen Verbindungen

Benzamide: The simplest amide derivative of benzoic acid.

N-Methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.

N-Ethylbenzamide: A derivative with an ethyl group substitution.

Uniqueness: N-Butylbenzamide is unique due to its butyl substitution, which imparts different physical and chemical properties compared to its simpler counterparts. This substitution can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other benzamides may not be as effective .

Biologische Aktivität

N-Butylbenzamide, a compound with the chemical formula CHNO, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is classified as an amide derived from benzoic acid. Its structure consists of a butyl group attached to the nitrogen of the amide functional group, which influences its solubility and reactivity in biological systems. The compound is known for its stability and ability to undergo various chemical reactions, including rearrangements that can yield biologically active derivatives.

1. Inhibition Studies

Recent studies have highlighted the inhibitory effects of this compound on various biological targets:

- MDM2-p53 Interaction : this compound derivatives have been tested for their ability to inhibit the MDM2-p53 protein-protein interaction, a crucial pathway in cancer biology. The compound exhibited moderate inhibitory activity with an IC value around 505.3 μM, indicating potential as a lead compound in cancer therapeutics .

- Alpha-Glucosidase Inhibition : In comparative studies against standard drugs like acarbose, certain derivatives of this compound demonstrated fair inhibition against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The findings suggest that modifications to the benzamide structure can enhance biological activity .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds in this class may slow down neurodegeneration by modulating stress responses within the central nervous system .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

- Enzyme Inhibition : The ability of this compound to inhibit key enzymes suggests that it may interact with specific active sites or allosteric sites on these proteins, altering their function and downstream signaling pathways.

- Rearrangement Products : The compound can undergo chemical rearrangements that yield more potent derivatives. For example, the Wittig rearrangement involving this compound has led to the synthesis of compounds with enhanced biological activity .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAULSHLTGVOYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182140 | |

| Record name | Benzamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-40-3 | |

| Record name | Butylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can N-Butylbenzamide be used to synthesize other compounds?

A1: Yes, this compound serves as a versatile starting material in organic synthesis. Research has demonstrated its utility in synthesizing diarylmethanols through a two-step process involving a [, ]-Wittig rearrangement with aryl benzyl ethers []. This method tolerates various functional groups like methyl, methoxy, and fluoro, and applies to ortho, meta, and para isomers, highlighting the flexibility of this compound in chemical transformations.

Q2: How does the structure of this compound affect its fluorescence properties when attached to β-cyclodextrins?

A2: Studies using isomeric fluorescent β-cyclodextrins modified with this compound at different positions (ortho, meta, and para) reveal a strong structure-property relationship []. The ortho isomer adopts a butyl-included conformation, whereas the meta and para isomers exhibit phenyl-included conformations. These conformational differences lead to distinct fluorescence behaviors upon binding guest molecules like adamantane carboxylate sodium or deoxycholate sodium, showcasing the importance of this compound's substitution pattern in dictating supramolecular interactions and fluorescence responses.

Q3: Can this compound be used to create thermotropic liquid crystalline polymers?

A3: Yes, this compound plays a crucial role in the synthesis of thermotropic star-block copolymers []. Researchers attached a low molecular weight, acid-functional thermotropic mesogen resembling 4-(4′-methoxybenzoyloxy)-4-n-butylbenzamide to amine-terminated star poly(dimethylsiloxane)s. These copolymers displayed phase separation between the mesogenic blocks and the siloxane cores, leading to the formation of homeotropic phases upon melting. This demonstrates the potential of this compound-derived mesogens in developing new thermotropic materials.

Q4: What is known about the hydrogen bonding behavior of this compound?

A5: this compound, as a representative of N-monosubstituted amides, has been investigated for its hydrogen bonding characteristics using IR and NMR spectroscopy []. While the specific findings are not detailed in the provided abstracts, this research highlights the importance of understanding the intermolecular interactions of this compound, which can influence its physicochemical properties and reactivity.

Q5: Can this compound be used to modify proteins?

A6: Although not specifically mentioned in the provided abstracts, a related compound, p-azidosulphonyl-N-butylbenzamide (ASBB), has been explored as a reagent for protein modification, particularly with trypsin []. This suggests potential applications of this compound derivatives in chemical biology and protein engineering.

Q6: How does this compound behave in solution?

A7: this compound's thermodynamic properties in solution have been studied using gas-liquid chromatography []. This type of analysis can provide insights into its solubility, intermolecular interactions with solvents, and other solution-phase behaviors.

Q7: What is the role of this compound in studying aromatic donor systems?

A8: Infrared spectroscopy has been employed to investigate the interactions between this compound and aromatic donors []. This research likely focuses on understanding charge-transfer complexes or other interactions involving the aromatic ring of this compound and electron-rich donor molecules.

Q8: Can this compound be directly transformed into ketones?

A9: Yes, a novel method utilizing organocerium reagents enables the direct conversion of this compound and other secondary amides into ketones []. This one-pot reaction, involving activation with trifluoromethanesulfonic anhydride and 2-fluoropyridine, showcases the potential of this compound as a precursor to valuable ketone derivatives. The reaction exhibits broad functional group tolerance and accommodates diverse organocerium reagents, expanding the synthetic utility of secondary amides like this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.